

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 2-Methoxy-6-(trifluoromethyl)benzoic acid

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This technical guide provides a comprehensive overview of **2-Methoxy-6-(trifluoromethyl)benzoic acid**, a fluorinated aromatic compound of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular characteristics, synthesis, and analytical methodologies.

Core Molecular Data

2-Methoxy-6-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring both a methoxy and a trifluoromethyl group.^[1] These functional groups are known to enhance the biological activity of molecules, making this compound a valuable intermediate in the synthesis of novel drugs and advanced materials.^{[1][2]} The trifluoromethyl group, in particular, can improve a drug's lipophilicity and metabolic stability.^[2]

Quantitative Molecular and Physical Properties

The key quantitative data for **2-Methoxy-6-(trifluoromethyl)benzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₉ H ₇ F ₃ O ₃ [1]
Molecular Weight	220.15 g/mol [1][3]
Boiling Point	276.178 °C at 760 mmHg[1]
Density	1.38 g/cm ³ [1]
CAS Number	119692-41-0[1][3]
Appearance	Solid[3]

Experimental Protocols

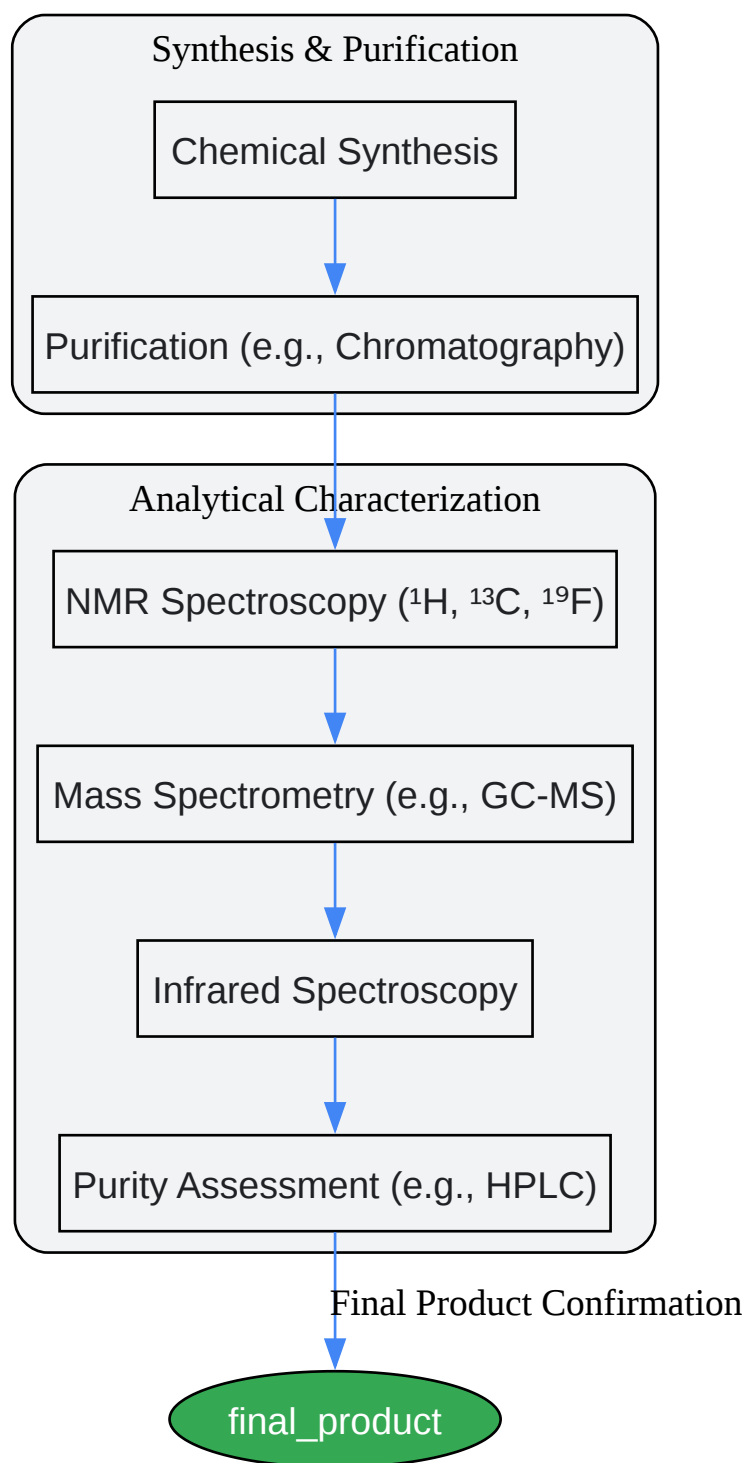
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline protocols for the synthesis and analysis of **2-Methoxy-6-(trifluoromethyl)benzoic acid** and related compounds.

General Synthesis Approach

While specific synthetic routes can be proprietary, a general approach to the synthesis of similar substituted benzoic acids often involves the modification of a precursor molecule. This can include electrophilic aromatic substitution to introduce the trifluoromethyl group or functional group interconversion from a related precursor. The synthesis of 2-methoxy-6-methylbenzoic acid, a structurally related compound, involves steps such as reduction hydrogenation, methylation, and hydrolysis. A similar multi-step synthesis would be expected for **2-Methoxy-6-(trifluoromethyl)benzoic acid**.

Analytical Characterization Workflow

The identity and purity of **2-Methoxy-6-(trifluoromethyl)benzoic acid** are typically confirmed using a combination of analytical techniques. A general workflow for the characterization of this and similar chemical entities is outlined below.



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Caption: General workflow for the synthesis and analytical characterization of **2-Methoxy-6-(trifluoromethyl)benzoic acid**.

A common analytical method for the identification and quantification of similar compounds in various matrices involves Gas Chromatography-Mass Spectrometry (GC-MS).[4] A general procedure for sample analysis by GC-MS would include the following steps:

- **Sample Preparation:** The sample containing the analyte is dissolved in a suitable solvent. For solid samples, this may involve extraction.
- **Injection:** The prepared sample is injected into the GC system, typically using a splitless injection mode for trace analysis.[4]
- **Chromatographic Separation:** The components of the sample are separated on a high-resolution fused silica capillary GC column.[4]
- **Mass Spectrometric Detection:** The separated components are introduced into a mass spectrometer. The analyte is identified by comparing its mass spectrum and retention time to those of a known standard analyzed under the same conditions.[4]
- **Quantification:** The concentration of the analyte is determined by comparing its response to that of an internal standard.[4]

Applications in Research and Development

2-Methoxy-6-(trifluoromethyl)benzoic acid primarily serves as a key intermediate in organic synthesis for the production of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group is particularly advantageous in drug design, as it can enhance metabolic stability and improve the pharmacokinetic profile of the final drug molecule.[2][5] This compound and its analogs are valuable in structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to understand their effect on biological activity.[2]

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